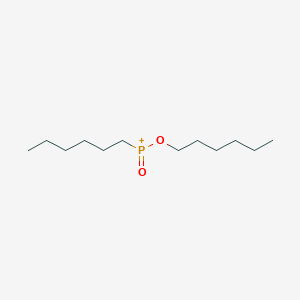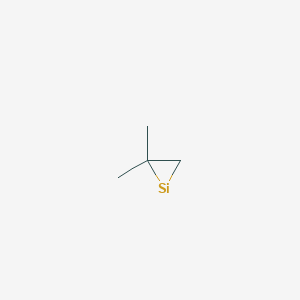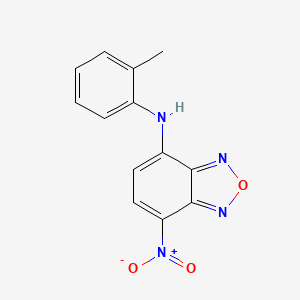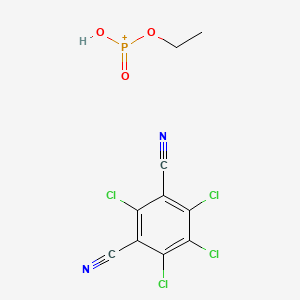
Chlorothalonil-fosetyl mixt.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorothalonil-fosetyl mixture is a combination of two fungicides, chlorothalonil and fosetyl-aluminum, used primarily in agriculture to control a wide range of fungal diseases. Chlorothalonil is a broad-spectrum, non-systemic fungicide, while fosetyl-aluminum is a systemic fungicide that is absorbed by plants and translocated to various parts. This mixture is particularly effective in managing diseases in crops such as vegetables, fruits, and ornamental plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorothalonil is synthesized through the chlorination of isophthalonitrile. The process involves the reaction of isophthalonitrile with chlorine gas in the presence of a catalyst to produce chlorothalonil. Fosetyl-aluminum is synthesized by reacting ethyl phosphonate with aluminum sulfate under controlled conditions.
Industrial Production Methods
Industrial production of chlorothalonil involves large-scale chlorination reactors where isophthalonitrile is continuously fed and chlorinated. The product is then purified through crystallization and filtration. Fosetyl-aluminum production involves batch reactors where ethyl phosphonate and aluminum sulfate are mixed and reacted, followed by filtration and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorothalonil undergoes various chemical reactions, including:
Oxidation: Chlorothalonil can be oxidized to form chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with thiol groups.
Fosetyl-aluminum primarily undergoes hydrolysis in aqueous environments, releasing phosphonic acid and aluminum ions.
Common Reagents and Conditions
Oxidation: Chlorothalonil reacts with oxidizing agents such as hydrogen peroxide.
Substitution: Reactions with thiol-containing compounds like glutathione.
Major Products
Oxidation: Chlorinated derivatives of chlorothalonil.
Substitution: Glutathione adducts.
Applications De Recherche Scientifique
Chlorothalonil-fosetyl mixture has several scientific research applications:
Agriculture: Used extensively to control fungal diseases in crops, improving yield and quality.
Environmental Studies: Studied for its impact on soil microbial communities and its persistence in the environment.
Toxicology: Research on its effects on non-target organisms and potential human health impacts.
Mécanisme D'action
Chlorothalonil exerts its fungicidal effects by reacting with glutathione, a critical molecule in cellular detoxification, leading to the formation of a glutathione adduct and depletion of cellular glutathione levels. This disrupts cellular processes and leads to cell death. Fosetyl-aluminum works by being absorbed and translocated within the plant, where it is converted to phosphonic acid, which inhibits fungal growth by disrupting their metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorothalonil: Similar compounds include captan and folpet, which also react with thiol groups.
Fosetyl-aluminum: Similar compounds include phosphorous acid and its salts.
Uniqueness
The combination of chlorothalonil and fosetyl-aluminum offers a broad spectrum of activity due to the complementary modes of action. Chlorothalonil provides contact protection, while fosetyl-aluminum offers systemic protection, making the mixture highly effective against a wide range of fungal pathogens.
Propriétés
Numéro CAS |
100756-23-8 |
|---|---|
Formule moléculaire |
C10H6Cl4N2O3P+ |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
ethoxy-hydroxy-oxophosphanium;2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl4N2.C2H5O3P/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14;1-2-5-6(3)4/h;2H2,1H3/p+1 |
Clé InChI |
SLCMCQIUZPRJCT-UHFFFAOYSA-O |
SMILES canonique |
CCO[P+](=O)O.C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


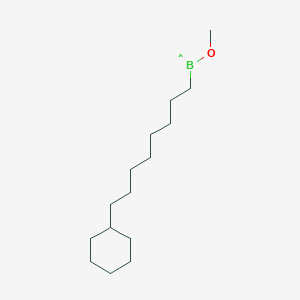
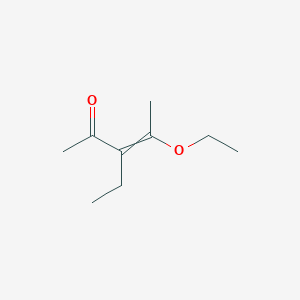
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![1-[2-(Thiophen-3-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321985.png)
![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
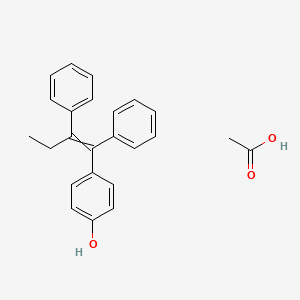
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
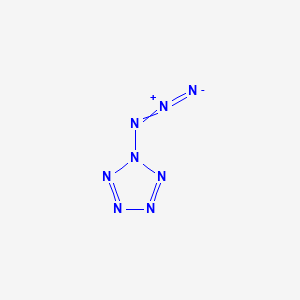
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
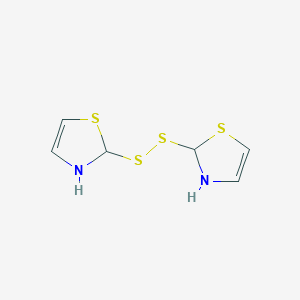
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)
